N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
N’-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide is a chemical compound with the molecular formula C16H17N3O2 It is known for its unique structure, which includes a naphthofuran ring system fused with a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation of a naphthofuran derivative with a dimethylaminomethylidene hydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction parameters, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are tailored to the specific type of reaction, with parameters such as temperature, solvent, and reaction time being carefully controlled .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthofuran oxides, while substitution reactions can produce a variety of substituted naphthofuran derivatives .
Scientific Research Applications
N’-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide include:
- N’-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide analogs with different substituents on the naphthofuran ring.
- Other naphthofuran derivatives with varying functional groups.
- Hydrazide derivatives with different aromatic or heterocyclic moieties .
Uniqueness
What sets N’-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide apart from similar compounds is its specific combination of a naphthofuran ring and a dimethylaminomethylidene hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(dimethylaminomethylideneamino)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)10-17-18-16(20)15-9-13-12-6-4-3-5-11(12)7-8-14(13)21-15/h3-8,10,15H,9H2,1-2H3,(H,18,20) |
InChI Key |
QAJPPKBSMPMNAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 |
Origin of Product |
United States |
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